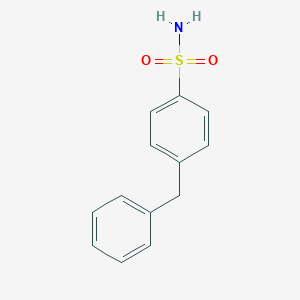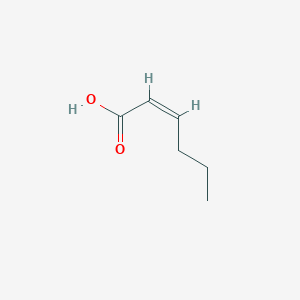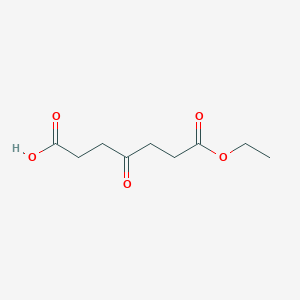
Isokaempferide
Vue d'ensemble
Description
L’isokaempféride est un composé flavonoïde naturel, plus précisément un type de flavonol. Il est connu pour sa présence dans diverses plantes telles que Sophora flavescens et Hibiscus mutabilis . Ce composé présente une variété d’activités biologiques, notamment des propriétés antioxydantes, anti-inflammatoires et anticancéreuses .
Applications De Recherche Scientifique
L’isokaempféride a une large gamme d’applications en recherche scientifique :
Safety and Hazards
Orientations Futures
Mécanisme D'action
L’isokaempféride exerce ses effets par le biais de divers mécanismes moléculaires :
Activité antioxydante : Il piège les radicaux libres et réduit le stress oxydatif en donnant des atomes d’hydrogène ou des électrons.
Activité anti-inflammatoire : L’isokaempféride inhibe la production de cytokines pro-inflammatoires et réduit l’activité d’enzymes comme la myeloperoxydase.
Activité anticancéreuse : Il induit l’apoptose dans les cellules cancéreuses en modulant les voies de signalisation telles que les voies MAPK et PI3K/Akt.
Analyse Biochimique
Biochemical Properties
Isokaempferide has been found to inhibit the enzymes urease, elastase, and collagenase . The IC50 values, which represent the concentration of this compound required to inhibit 50% of enzyme activity, were found to be 23.05 µM for elastase, 12.83 µM for urease, and 33.62 µM for collagenase respectively .
Cellular Effects
This compound has been tested for its anti-cancer properties using colon, lung, and breast cancer cell lines . The compound was found to have a strong binding affinity to the enzymes and proteins expressed in these cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various enzymes and proteins. The compound forms powerful contacts with these biomolecules, which could potentially inhibit their function . The docking scores from molecular docking studies revealed that this compound has a strong binding affinity to the enzymes and proteins .
Temporal Effects in Laboratory Settings
Its strong binding affinity to various enzymes and proteins suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its ability to interact with various enzymes and proteins, it is likely that it influences multiple metabolic pathways .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
L’isokaempféride peut être synthétisé selon plusieurs méthodes. Une approche courante implique la méthylation du kaempférol. La réaction utilise généralement l’iodure de méthyle (CH3I) comme agent méthylant et une base telle que le carbonate de potassium (K2CO3) dans un solvant comme l’acétone . Les conditions de réaction impliquent généralement un reflux du mélange pendant plusieurs heures pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle d’isokaempféride implique souvent l’extraction à partir de sources végétales. Le processus d’extraction comprend une extraction par solvant suivie de techniques chromatographiques pour purifier le composé . Cette méthode garantit un rendement élevé en isokaempféride avec une pureté significative.
Analyse Des Réactions Chimiques
Types de réactions
L’isokaempféride subit diverses réactions chimiques, notamment :
Oxydation : L’isokaempféride peut être oxydé pour former différentes quinones.
Réduction : Les réactions de réduction peuvent convertir l’isokaempféride en ses dérivés dihydro correspondants.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule d’isokaempféride.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogénures (par exemple, le brome) et les bases (par exemple, l’hydroxyde de sodium) sont utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’isokaempféride, tels que les dérivés méthoxy et les quinones .
Comparaison Avec Des Composés Similaires
L’isokaempféride est similaire à d’autres flavonoïdes comme le kaempférol et la quercétine, mais il possède des propriétés uniques :
Liste des composés similaires
- Kaempférol
- Quercétine
- Apigénine
- Lutéoline
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-16-14(20)13-11(19)6-10(18)7-12(13)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJZJBUCDWKPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166609 | |
| Record name | 3-Methylkaempferol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592-70-7 | |
| Record name | Isokaempferide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylkaempferol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylkaempferol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1592-70-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-Hydroxyethyl)thio]-1,2-propanediol](/img/structure/B74293.png)
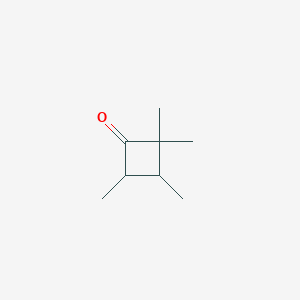
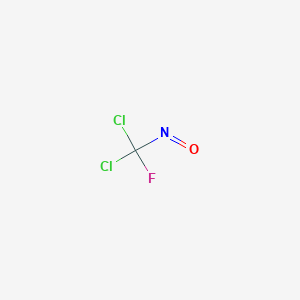
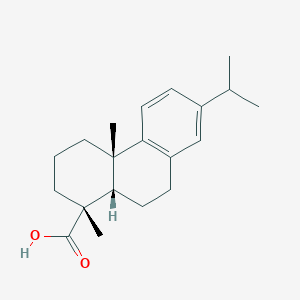


![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone](/img/structure/B74308.png)

